An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene (CAS: 7073-94-1)
An In-depth Technical Guide to 1-Bromo-2-isopropylbenzene (CAS: 7073-94-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-2-isopropylbenzene, also known as 2-Bromocumene, a versatile chemical intermediate. With its unique structural features, this compound serves as a valuable building block in a multitude of synthetic applications, ranging from the construction of complex aromatic systems to the introduction of specific functionalities in novel drug candidates.
Core Chemical and Physical Properties
1-Bromo-2-isopropylbenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and an isopropyl group at the ortho position.[1] This substitution pattern imparts specific steric and electronic properties that are crucial for its reactivity and utility in organic synthesis.
Table 1: Physicochemical Properties of 1-Bromo-2-isopropylbenzene
| Property | Value | Source(s) |
| CAS Number | 7073-94-1 | [2][3][4] |
| Molecular Formula | C₉H₁₁Br | [2][5][6] |
| Molecular Weight | 199.09 g/mol | [2][6] |
| Appearance | Colorless to orange-yellow transparent liquid | [2] |
| Boiling Point | ~90 °C at 15 mmHg | |
| Melting Point | ~-59 °C | [7][8] |
| Density | ~1.300 g/mL | [7] |
| Refractive Index | ~1.541 | [7] |
| Solubility | Insoluble in water | [2] |
| SMILES | CC(C)c1ccccc1Br | [9] |
| InChI Key | LECYCYNAEJDSIL-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The primary synthetic route to 1-Bromo-2-isopropylbenzene involves the electrophilic bromination of isopropylbenzene (cumene). The isopropyl group is an ortho-, para-directing activator; therefore, the reaction of cumene with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), yields a mixture of ortho and para isomers.[10][11]
Due to steric hindrance from the bulky isopropyl group, the para isomer is typically the major product.[10] Consequently, the synthesis of the ortho isomer, 1-Bromo-2-isopropylbenzene, requires careful optimization of reaction conditions and subsequent purification to separate it from the para-bromoisopropylbenzene. A less common synthesis method involves the reduction of 1-bromo-2-isopropenylbenzene.[2]
Diagram 1: Synthesis of 1-Bromo-2-isopropylbenzene via Electrophilic Aromatic Substitution
Caption: Electrophilic bromination of cumene yields a mixture of ortho and para isomers.
Chemical Reactivity and Key Transformations
The reactivity of 1-Bromo-2-isopropylbenzene is dominated by the presence of the aryl bromide and the isopropyl group. The carbon-bromine bond is a key functional handle for a variety of cross-coupling reactions and the formation of organometallic reagents.
Grignard Reagent Formation
One of the most fundamental transformations of 1-Bromo-2-isopropylbenzene is its reaction with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-isopropylphenyl)magnesium bromide.[12] This organometallic species is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[12][13]
Experimental Protocol: Synthesis of (2-isopropylphenyl)magnesium bromide
-
Materials:
-
1-Bromo-2-isopropylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
-
Procedure:
-
All glassware must be rigorously dried to exclude moisture.[13]
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.[12]
-
Prepare a solution of 1-Bromo-2-isopropylbenzene in the anhydrous ether in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.[14]
-
Once the reaction has started, add the remaining 1-Bromo-2-isopropylbenzene solution dropwise at a rate that maintains a steady reflux.[15]
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately in subsequent reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions
1-Bromo-2-isopropylbenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[16][17] 1-Bromo-2-isopropylbenzene can be coupled with various aryl or vinyl boronic acids or their esters to form biaryl or aryl-alkene structures, which are prevalent in many pharmaceutical compounds.[17][18][19]
Diagram 2: Generalized Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. 1-Bromo-2-isopropylbenzene can be reacted with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to synthesize N-aryl amines, which are important pharmacophores.
Applications in Research and Drug Development
The versatility of 1-Bromo-2-isopropylbenzene makes it a valuable intermediate in the synthesis of a diverse range of complex organic molecules.[1]
-
Pharmaceutical Intermediates: It serves as a precursor for introducing the 2-isopropylphenyl moiety into drug candidates, which can influence the compound's steric and electronic properties, potentially affecting its binding affinity and pharmacokinetic profile.[20]
-
Agrochemicals: The compound is used in the development of new pesticides and herbicides.[21]
-
Functional Materials: It is a building block in the synthesis of novel polymers and organic materials with specific electronic or physical properties.
-
Method Development: Due to its well-understood reactivity, it is often used as a model substrate for developing and optimizing new synthetic methodologies.
Spectroscopic Characterization
Authenticating the identity and purity of 1-Bromo-2-isopropylbenzene is crucial for its successful application in synthesis. Standard analytical techniques are employed for its characterization.
Table 2: Key Spectroscopic Data for 1-Bromo-2-isopropylbenzene
| Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet) and the aromatic protons. | [22] |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine) and the isopropyl carbons. | [23] |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, indicative of the presence of a single bromine atom. The base peak is often due to the loss of the isopropyl group. | [24][25] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-Br stretching. | [23][26] |
Safety and Handling
1-Bromo-2-isopropylbenzene is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is known to cause skin and serious eye irritation.[3] It is also a combustible liquid.[27]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][28]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3][28]
-
-
Storage: Store in a cool, well-ventilated place away from incompatible materials.
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[3]
Conclusion
1-Bromo-2-isopropylbenzene (CAS: 7073-94-1) is a strategically important chemical intermediate with broad applications in organic synthesis. Its dual functionality, arising from the reactive aryl bromide and the sterically influential isopropyl group, provides chemists with a powerful tool for constructing complex molecular frameworks. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research, drug development, and materials science.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]
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Synthonix, Inc. (n.d.). 7073-94-1 | 1-Bromo-2-isopropylbenzene. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 7073-94-1 | 1-Bromo-2-isopropylbenzene. Retrieved from [Link]
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Stenutz. (n.d.). 1-bromo-2-isopropylbenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-propylbenzene. Retrieved from [Link]
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Quora. (2019). What will the reaction of isopropylbenzene with bromine (halogenation) look like?. Retrieved from [Link]
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LookChem. (n.d.). 1-Bromo-2-isopropylbenzene. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). o-Bromocumene. Retrieved from [Link]
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Filo. (n.d.). What is the major product when isopropyl benzene react with Br2 and Fe Br3. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3. Retrieved from [Link]
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Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Reddit. (2022). 1-bromo-3-isopropyl benzene prepared from bromobenzene or from isopropylbenzene?. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-(1-methylethyl)-. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ChemBK. (n.d.). 1-Bromo-2-isopropyl benzene. Retrieved from [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64. Retrieved from [Link]
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Brant Kedrowski. (2020). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
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Brant Kedrowski. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-isopropylbenzene. Retrieved from [Link]
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